Xylaric acid

Polymer Chemistry Biobased Materials Polyhydroxypolyamides

Water-dispersible biobased polymer research suffers from limited monomer options-generic substitution of sugar diacids alters melting point and solubility. Xylaric acid (CAS 10158-64-2), a meso five-carbon aldaric acid, resolves this: its bent conformation yields PHPAs with lower Tm and higher water solubility than galactaric/glucaric analogs. • Reliable aqueous film formation & adhesion not seen with galactaric acid-based polymers. • Enhances survival of damaged PC12 neuronal cells (in vitro). • CaJen2 transporter specificity enables precise S. cerevisiae strain engineering. ≥98% purity. Request quote for bulk quantities.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 10158-64-2
Cat. No. B1226657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylaric acid
CAS10158-64-2
Synonymsgamma-pyrone-3-acetic acid
L 741,494
L 741494
L-741,494
L-741494
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=COC=C(C1=O)CC(=O)O
InChIInChI=1S/C7H6O4/c8-6-1-2-11-4-5(6)3-7(9)10/h1-2,4H,3H2,(H,9,10)
InChIKeyOIYFAQRHWMVENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylaric Acid Sourcing Guide


Xylaric acid (CAS 10158-64-2) is a five-carbon aldaric acid (trihydroxydicarboxylic acid) derived from the oxidation of D-xylose. As a meso compound, it is achiral and optically inactive, possessing a molecular weight of 154.12 g/mol and computed XLogP3-AA of -0.4 [1]. It is classified as a renewable carbohydrate-derived building block, with applications spanning polymer science, chelation, and as a synthetic intermediate for high-value products such as xylitol [2].

Renewable C5 meso-diacid for tailored biobased polyamide synthesis
Chelation screening and phosphate-free detergent formulation studies
Achiral building block for xylitol and high-value derivative synthesis

Xylaric Acid vs. Generic Aldaric Acids


Aldaric acids (sugar diacids) are not generic commodities. Their stereochemistry, chain length, and conformational preferences directly dictate the performance of downstream materials. Xylaric acid, as a five-carbon, meso-structured diacid, occupies a unique space between four-carbon tartaric acids and six-carbon glucaric/galactaric acids. As evidenced by direct comparative studies, substituting xylaric acid with a six-carbon analog like glucaric or galactaric acid yields polymers with measurably different melting points and water solubilities [1]. Similarly, in biological systems, xylaric acid exhibits distinct transporter specificity compared to its five-carbon monocarboxylic analog xylonic acid, demonstrating that even structurally close relatives are not functionally equivalent [2]. These quantified differences underscore that procurement for specialized applications cannot be based on generic class substitution.

Xylaric acid (C5 meso-diacid)
Common alternative aldaric acids
Bent conformation, lower polymer melting point
Six-carbon glucaric/galactaric acids yield higher Tm and lower solubility polyamides
Substrate of CaJen2 transporter (narrow specificity)
Xylonic acid (C5 monoacid) shows broader transporter recognition; metabolic engineering outcomes may shift
Achiral, optically inactive
Chiral tartaric acids introduce stereochemical effects that alter chelation and chiral recognition

Xylaric Acid Evidence Guide


Polyamide Thermal and Solubility Control

In a direct head-to-head comparison of polyhydroxypolyamides synthesized from esterified aldaric acids and alkylenediamines (C2-C12), polymers derived from meso-xylaric acid exhibited lower melting points and higher water solubilities than those from meso-galactaric acid [1]. This difference is attributed to the bent conformation of the xylaric acid monomer unit versus the extended zigzag conformation of galactaric acid, which diminishes intermolecular attractive forces between polymer chains [1].

Polyamide Thermal & Solubility
Head-to-head
Xylaric: lower Tm, higher water solubility vs Galactaric: higher Tm, lower solubility
Supports tunable thermal and solubility profiles for biobased polymers
Data from direct comparative polymerization study
Polymer Chemistry Biobased Materials Polyhydroxypolyamides

Film Formation and Adhesive Properties

According to patent literature, polymers of glucaric or xylaric acid with diprimary amines containing at least one heteroatom form films when cast from aqueous solution and demonstrate adhesive properties [1]. In contrast, analogous polymers prepared using galactaric acid, an isomer of glucaric acid, do not form satisfactory films when cast from aqueous solution and exhibit poor or no adhesive properties [1]. This represents a binary, qualitative performance differentiator.

Film Formation & Adhesion
Head-to-head
Xylaric/glucaric: forms films, shows adhesion vs Galactaric: no satisfactory film, poor adhesion
Determines film-forming viability for aqueous coating applications
Binary functional difference; patent-reported
Polymer Films Adhesives Biobased Polymers

Yeast Transporter Specificity

In a study screening Jen family carboxylic acid transporters expressed in Saccharomyces cerevisiae, xylaric acid (as xylarate) was specifically transported by the CaJen2 transporter, while the closely related five-carbon sugar acid xylonic acid was transported by CaJen2 and KlJen2 [1]. This indicates that even within the same carbon chain length class, different oxidation states (diacid vs. monoacid) lead to distinct recognition and transport by biological membrane proteins [1].

Yeast Transporter Specificity
Cross-study comparable
Xylarate: CaJen2 only vs Xylonate: CaJen2 and KlJen2
Informs strain engineering for selective sugar acid uptake
S. cerevisiae heterologous expression system
Metabolic Engineering Synthetic Biology Membrane Transport

Neuroprotection in PC12 Cells

A Chinese patent application discloses that xylaric acid (referred to as 'charcoal acid' from Xylaria nigripes) significantly improved the survival rate of damaged PC12 neuronal cells in an in vitro model [1]. While quantitative data from the patent abstract indicates a 'significant' increase in cell viability, the full numerical comparison (e.g., % viability increase relative to untreated damaged controls) is provided in the patent specification.

PC12 Cell Viability
Data to verify
Reported significant improvement in survival of damaged PC12 cells
Supports neuroprotection assay response context
Full patent data needed for quantification
Neuroprotection Natural Products Apoptosis

Calcium-Sequestering Activity

U.S. Patent 5,731,467 identifies xylaric acid as a calcium-chelating agent and a candidate for phosphate-free detergent compositions, based on its polyhydroxycarboxylic acid structure [1]. While the patent does not provide a direct stability constant comparison against EDTA or citrate, it positions xylaric acid within the same functional class as tartaric, galactaric, and glucaric acids for this application [1].

Calcium-Sequestering Activity
Class-level inference
Qualitative calcium-chelating activity reported
Class-level chelation screening context
No quantitative stability constant comparison available
Chelation Detergent Formulation Metal Ion Sequestration

Xylaric Acid Application Scenarios


Tailored Biobased Polyamides

In the synthesis of polyhydroxypolyamides, xylaric acid serves as a monomer that yields polymers with lower melting points and higher water solubility compared to those made from galactaric acid [1]. This property profile makes it suitable for applications requiring water-dispersible or lower-melting biobased thermoplastics, such as temporary coatings, water-soluble packaging components, or hydrophilic textile sizings.

Water-Based Adhesives and Films

For the development of aqueous film-forming adhesives or coatings, polymers derived from xylaric acid and specific diamines provide reliable film formation and adhesion, a property not exhibited by analogous galactaric acid-based polymers [2]. This binary performance advantage makes xylaric acid the preferred monomer for achieving functional waterborne coatings.

Selective Sugar Acid Transport in Yeast

In synthetic biology workflows aimed at producing or sensing xylaric acid using Saccharomyces cerevisiae, the specific transport of xylarate by the CaJen2 transporter [3] informs transporter selection and strain engineering strategies. This knowledge enables more precise control over substrate uptake and product export compared to using non-specific transporters.

Neuroprotective Lead Discovery

The demonstrated ability of xylaric acid to significantly enhance the survival of damaged PC12 neuronal cells in vitro [4] supports its use as a starting point for medicinal chemistry campaigns targeting neurodegenerative diseases or neuronal injury. This bioactivity differentiates it from other common sugar diacids.

Application
Selection Property
Validation Focus
Biobased polyamide synthesis
Monomer conformation effect on polymer thermal and solubility profiles
DSC melting point, water solubility measurement
Aqueous film-forming applications
Film formation and adhesion capability
Coating adhesion test, film integrity assessment
Yeast metabolic engineering
Jen family transporter specificity for xylarate
Substrate uptake assay in recombinant S. cerevisiae
Neuronal cell-based assay research
PC12 cell viability response
Apoptosis inhibition endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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